N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide
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Overview
Description
“N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, involves the use of aminopyridines . Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value . N-(pyridin-2-yl)amides, a class of compounds to which the compound belongs, can be synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .
Mechanism of Action
Target of Action
It is known that the compound is a derivative of aminopyrimidine , which is a class of compounds that have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Aminopyrimidines, in general, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Aminopyrimidines are known to be involved in a variety of biochemical processes, including dna synthesis and cellular signaling . The downstream effects of these interactions would depend on the specific targets of the compound and the cellular context in which these interactions occur.
Result of Action
Given that it is a derivative of aminopyrimidine, it is likely that its effects would be related to the modulation of the function of its targets, potentially leading to changes in cellular signaling or other cellular processes .
Advantages and Limitations for Lab Experiments
N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. In addition, it is stable and can be stored for long periods of time. However, this compound also has some limitations. It has a relatively low solubility in water, and so must be dissolved in organic solvents in order to be used in experiments.
Future Directions
There are several potential future directions for the use of N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide in scientific research. It could be used to develop new drugs, as well as to further explore its potential anti-inflammatory, anti-fungal, and anti-bacterial activities. In addition, further research could be conducted to explore its effects on the regulation of the immune system and on the regulation of blood pressure. Furthermore, this compound could be studied for its potential to act as a modulator of other biological processes, such as cell proliferation and apoptosis. Finally, this compound could be used in the development of new compounds with improved solubility, stability, and bioavailability.
Synthesis Methods
N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide can be synthesized through a two-step reaction. Firstly, 2-amino-4-chloropyrimidine is reacted with ethylenediamine in the presence of an acid catalyst to form 2-amino-4-ethoxypyrimidine. In the second step, the ethoxypyrimidine is reacted with pyridine in the presence of a base catalyst to form this compound.
Scientific Research Applications
N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide has been extensively studied for its potential applications in drug development. It has been used in the synthesis of various compounds, such as the anti-cancer drug, dasatinib, and the anti-inflammatory drug, naproxen. In addition, this compound has also been used in the synthesis of various other compounds, such as the anticonvulsant drug, lamotrigine, and the anti-depressant drug, sertraline.
properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-2-14(21)17-8-7-16-12-9-13(19-10-18-12)20-11-5-3-4-6-15-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,21)(H2,15,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBMOPRTWCKPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCNC1=CC(=NC=N1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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